6-Ethyl-2-phenylquinoline-4-carbonyl chloride introduction
6-Ethyl-2-phenylquinoline-4-carbonyl chloride introduction
An In-Depth Technical Guide to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, a key intermediate in synthetic organic and medicinal chemistry. The document delineates its physicochemical properties, provides detailed, field-proven protocols for its synthesis from accessible precursors, and explores the reactivity of its defining acyl chloride functional group. Furthermore, it discusses its applications as a versatile building block for the development of novel bioactive compounds and advanced materials. This guide is intended to serve as an authoritative resource for researchers, offering both foundational knowledge and practical methodologies to effectively utilize this compound in their work.
Introduction: The Quinoline Scaffold and the Utility of an Acyl Chloride Handle
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] The specific substitution pattern of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride confers a unique combination of lipophilicity and reactivity. The ethyl group at the 6-position and the phenyl group at the 2-position modulate the molecule's steric and electronic properties, while the 4-carbonyl chloride group serves as a highly reactive handle for synthetic transformations.[1] This reactivity makes it an invaluable precursor for generating diverse libraries of derivative compounds, such as amides and esters, for structure-activity relationship (SAR) studies in drug discovery.[1][2]
Physicochemical Properties and Characterization
The physical and chemical properties of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride are fundamental to its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 1160261-02-8 | [3][4][5] |
| Molecular Formula | C₁₈H₁₄ClNO | [1][6] |
| Molecular Weight | 295.77 g/mol | [1][6] |
| Appearance | Solid (predicted) | - |
| Calculated LogP | 5.2 | [1] |
| Primary Hazard | GHS07 (Irritant) | [5] |
Solubility Profile
Given its high calculated LogP of 5.2, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is highly lipophilic and is expected to be soluble in nonpolar and moderately polar aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[1] It is critical to note that this compound is highly reactive with protic solvents like water and alcohols. In aqueous environments, it undergoes rapid and irreversible hydrolysis to the corresponding carboxylic acid, 6-ethyl-2-phenylquinoline-4-carboxylic acid, and hydrogen chloride.[1] This reaction is pH-dependent and proceeds faster under basic conditions.[1]
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. Spectroscopic methods are the primary means of characterization.
-
Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride. This peak characteristically appears at a high frequency, typically in the range of 1770-1800 cm⁻¹.[1] This high wavenumber distinguishes it from other carbonyl compounds like carboxylic acids or esters.[1] Additional bands corresponding to the quinoline ring system will be present in the fingerprint region.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the phenyl and quinoline rings, as well as the characteristic quartet and triplet for the ethyl group protons.
-
¹³C NMR: The carbonyl carbon of the acyl chloride would appear as a distinct resonance in the downfield region (typically ~165-175 ppm). Signals for the 16 other unique carbon atoms in the aromatic rings and the ethyl group would also be present.
-
Synthesis and Purification Workflow
The synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a two-stage process. First, the precursor carboxylic acid is synthesized, followed by its conversion to the target acyl chloride.
Caption: Overall Synthesis and Purification Workflow.
Stage 1: Synthesis of 6-Ethyl-2-phenylquinoline-4-carboxylic acid
The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids.[7] It involves the base-catalyzed condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in this case, acetophenone.
Caption: Conceptual Flow of the Pfitzinger Reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of potassium hydroxide (3-4 equivalents) in aqueous ethanol (e.g., 20-30% EtOH in H₂O), add 5-ethylisatin (1 equivalent) and acetophenone (1.1-1.2 equivalents).[8][9] The use of a base is critical for the initial ring-opening of the isatin and deprotonation of the acetophenone to form the reactive enolate.
-
Heating: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 18-36 hours.[8] The elevated temperature provides the necessary activation energy for the condensation and cyclization steps.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in a minimum amount of water.
-
Purification: The aqueous solution is washed with a nonpolar solvent like diethyl ether to remove any unreacted acetophenone. The aqueous layer is then cooled in an ice bath and acidified with a strong acid (e.g., HCl) or a moderately strong acid (e.g., acetic acid) until a precipitate forms (typically pH 2-4).[9]
-
Isolation: The solid precipitate, which is the desired carboxylic acid product, is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
Stage 2: Synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation that replaces the hydroxyl group with a better leaving group, dramatically increasing the electrophilicity of the carbonyl carbon.[10] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[2][11][12]
Caption: Acyl Chloride Formation and Subsequent Reactivity.
Experimental Protocol:
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a trap) with 6-Ethyl-2-phenylquinoline-4-carboxylic acid (1 equivalent). Add an excess of thionyl chloride (SOCl₂, 2-5 equivalents), which can also serve as the solvent. Alternatively, an inert solvent like DCM or toluene can be used. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heating: Gently heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Isolation: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure (distillation). This step must be performed with care due to the corrosive nature of the reagent.
-
Purification: The crude 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by recrystallization from a non-protic solvent or by vacuum distillation if thermally stable.
Applications in Research and Development
The primary value of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride lies in its role as a versatile synthetic intermediate.[1]
-
Medicinal Chemistry: It is a key building block for synthesizing libraries of 2,4,6-trisubstituted quinolines. The acyl chloride can be readily reacted with a wide range of nucleophiles (amines, alcohols, phenols, thiols) to produce amides, esters, and thioesters. These derivatives can be screened for various biological activities, leveraging the known therapeutic potential of the quinoline core.[1] Quinoline derivatives have been investigated for anticancer, antimicrobial, and enzyme inhibitory activities.[1]
-
Material Science: The rigid, planar quinoline structure can be incorporated into larger polymeric or molecular structures to create materials with specific electronic or photophysical properties.[1] The acyl chloride functionality allows for covalent linkage to other monomers or surfaces.
-
Biochemical Probes: Due to its reactivity, the molecule can be used to acylate proteins or other biomolecules, introducing a quinoline tag for detection or functional studies in proteomics.[1]
Safety and Handling
CAUTION: 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a reactive and corrosive compound.
-
Reactivity Hazards: The carbonyl chloride group reacts vigorously with water and other nucleophilic substances, releasing corrosive hydrogen chloride gas.[1] All manipulations must be carried out under anhydrous conditions in a well-ventilated fume hood.
-
Health Hazards: It is expected to be a skin, eye, and respiratory tract irritant. Direct contact should be avoided.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.
Conclusion
6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a high-value chemical intermediate whose utility is defined by its reactive acyl chloride group anchored to a biologically relevant quinoline scaffold. Its synthesis, while requiring careful execution of multi-step organic reactions, is achievable through established methodologies like the Pfitzinger condensation and subsequent chlorination. Understanding its properties, reactivity, and handling requirements enables researchers in drug discovery and material science to effectively harness its potential as a molecular building block for creating novel and functional molecules.
References
- Smolecule. (n.d.). Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8.
-
Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Ashenhurst, J. (2023, December 11). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 6-ethyl-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]
-
HETEROCYCLES, Vol. 89, No. 3, 2014. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. Retrieved from [Link]
-
Liu, K., et al. (2010). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 53(17), 6645–6649. Retrieved from [Link]
Sources
- 1. Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 6-ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8 [m.chemicalbook.com]
- 5. 6-Ethyl-2-phenylquinoline-4-carbonyl chloride [synhet.com]
- 6. scbt.com [scbt.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 6,8-DIMETHYL-2-PHENYLQUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
